Cas no 1019551-35-9 (1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine)
1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanamine, 2,4-difluoro-N-(2-methoxyethyl)-α-methyl-
- 1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine
- 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine
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- MDL: MFCD11139414
- Inchi: 1S/C11H15F2NO/c1-8(14-5-6-15-2)10-4-3-9(12)7-11(10)13/h3-4,7-8,14H,5-6H2,1-2H3
- InChI Key: ZXVDIWKMIZVBDU-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=CC=1F)(C)NCCOC
1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042088-1g |
[1-(2,4-Difluorophenyl)ethyl](2-methoxyethyl)amine |
1019551-35-9 | 95% | 1g |
¥1953.0 | 2023-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01042088-5g |
[1-(2,4-Difluorophenyl)ethyl](2-methoxyethyl)amine |
1019551-35-9 | 95% | 5g |
¥5656.0 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374269-50mg |
1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019551-35-9 | 95% | 50mg |
¥13219 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374269-100mg |
1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019551-35-9 | 95% | 100mg |
¥14976 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374269-250mg |
1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019551-35-9 | 95% | 250mg |
¥14472 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374269-500mg |
1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019551-35-9 | 95% | 500mg |
¥16351 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374269-1g |
1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019551-35-9 | 95% | 1g |
¥18314 | 2023-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374269-2.5g |
1-(2,4-Difluorophenyl)-N-(2-methoxyethyl)ethan-1-amine |
1019551-35-9 | 95% | 2.5g |
¥30844 | 2023-03-01 | |
| Enamine | EN300-32490-0.05g |
[1-(2,4-difluorophenyl)ethyl](2-methoxyethyl)amine |
1019551-35-9 | 0.05g |
$348.0 | 2023-09-04 | ||
| Enamine | EN300-32490-0.1g |
[1-(2,4-difluorophenyl)ethyl](2-methoxyethyl)amine |
1019551-35-9 | 0.1g |
$364.0 | 2023-09-04 |
1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine Suppliers
1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine
Introduction to 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019551-35-9)
1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine, identified by the Chemical Abstracts Service Number (CAS No.) 1019551-35-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of amine derivatives characterized by its unique structural motifs, which include a phenyl ring substituted with two fluorine atoms at the 2 and 4 positions, coupled with an ethyl chain terminated by a secondary amine functionality. The presence of fluoro substituents and the methoxyethyl group imparts distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery and development.
The fluorine atoms at the 2 and 4 positions of the phenyl ring play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the compound. Fluorine is well-known for its ability to enhance metabolic stability, improve binding affinity to biological targets, and influence the overall bioavailability of pharmaceutical agents. In particular, electron-withdrawing fluorine substituents can increase the lipophilicity of molecules, facilitating their penetration across biological membranes. This characteristic is particularly valuable in designing small-molecule drugs that require efficient delivery to target tissues.
The amine functionality in 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine serves as a key pharmacophoric element, enabling interactions with various biological receptors and enzymes. The secondary amine structure provides a versatile scaffold for further derivatization, allowing chemists to fine-tune the compound's properties for specific therapeutic applications. The methoxyethyl group attached to the amine further contributes to the compound's solubility and metabolic profile, making it more amenable to formulation into viable drug candidates.
In recent years, there has been growing interest in exploring novel derivatives of aromatic amines for their potential therapeutic benefits. The combination of fluorinated aromatic rings and functionalized amine groups has been particularly fruitful in generating compounds with enhanced biological activity. For instance, studies have shown that such structures can exhibit potent inhibitory effects on enzymes involved in inflammatory pathways, making them attractive candidates for treating conditions like arthritis and autoimmune disorders.
One of the most compelling aspects of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that target the underlying mechanisms of these diseases. The structural features of this compound make it a promising lead for further optimization as a kinase inhibitor.
Recent advancements in computational chemistry have enabled more efficient screening and design of novel drug candidates. Molecular modeling techniques have been employed to predict the binding affinity of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine to various biological targets. These studies have provided valuable insights into how modifications to the phenyl ring and amine moiety can enhance binding interactions. For example, computational analyses have suggested that introducing additional fluorine atoms or altering the methoxyethyl group could significantly improve the compound's potency as a kinase inhibitor.
The synthesis of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to ensure high yields and purity of the final product. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the complex aromatic framework of this compound. Additionally, protecting group strategies have been employed to safeguard sensitive functional groups during synthesis, ensuring optimal reaction outcomes.
Evaluation of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine in preclinical studies has revealed promising biological activity across multiple therapeutic areas. In vitro assays have demonstrated its ability to modulate enzyme activity and inhibit cell proliferation in cancer cell lines. Furthermore, animal models have shown that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate tissue distribution. These findings suggest that further development could lead to a novel therapeutic agent with significant clinical potential.
The future direction of research on 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine involves optimizing its chemical structure for improved efficacy and safety. By leveraging structural biology techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, researchers can gain detailed insights into how this compound interacts with biological targets at an atomic level. This information will guide efforts to enhance its binding affinity and reduce potential side effects.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing the development of 1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine into a market-ready drug product. Such partnerships can facilitate access to resources like high-throughput screening facilities and specialized expertise in drug formulation. Additionally, regulatory agencies play a critical role in overseeing preclinical and clinical trials to ensure that new drugs meet stringent safety and efficacy standards before being approved for patient use.
In conclusion,1-(2,4-difluorophenyl)ethyl(2-methoxyethyl)amine (CAS No. 1019551-35-9) represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further exploration as a therapeutic agent targeting various diseases. With continued research and development efforts, this molecule holds promise for contributing to advancements in medicine through innovative drug discovery initiatives.
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